molecular formula C24H27NO5 B2521551 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 845666-55-9

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2521551
CAS No.: 845666-55-9
M. Wt: 409.482
InChI Key: ZNZXCUIOZSWCLV-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core. Its structure features:

  • 2-Methyl group: Stabilizes the chromenone ring and may influence metabolic stability .
  • 8-[(4-Methylpiperidin-1-yl)methyl] moiety: A nitrogen-containing group that could improve solubility and serve as a pharmacophore in targeting enzymes or receptors .

The compound’s molecular formula is C₃₀H₃₁NO₆ (calculated from ), with a molecular weight of 501.58 g/mol. Its CAS registry number is 637751-91-8 .

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-9-11-25(12-10-15)14-20-21(26)8-7-19-22(27)23(16(2)29-24(19)20)30-18-6-4-5-17(13-18)28-3/h4-8,13,15,26H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZXCUIOZSWCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic flavonoid derivative that exhibits a complex structure with potential biological activities. This compound belongs to the class of chromenone derivatives, characterized by a benzopyran ring fused to a carbonyl group, and features multiple functional groups that contribute to its reactivity and biological properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C20H25N1O5\text{C}_{20}\text{H}_{25}\text{N}_{1}\text{O}_{5}

This indicates the presence of hydroxyl, methoxy, and piperidine groups, which are crucial for its biological activity.

Antioxidant Properties

Flavonoids, including chromenone derivatives, are well-known for their antioxidant properties. Preliminary studies suggest that 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one may exhibit significant antioxidant activity due to its phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress in cells.

Antimicrobial Activity

Research indicates that flavonoids possess antimicrobial properties. The compound has shown potential in inhibiting the growth of various bacterial and fungal strains. For example, studies on structurally similar compounds have demonstrated their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . Further investigation is required to quantify the antimicrobial efficacy of this specific compound.

Cytotoxic Effects

Cytotoxicity assays have been performed to evaluate the effects of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one on cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the piperidine moiety may enhance its interaction with biological targets, such as enzymes involved in signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one, a comparison with related flavonoids is helpful:

Compound NameStructural FeaturesBiological Activity
RohitukineSimilar chromenone structureCyclin-dependent kinase inhibition
7-HydroxyflavoneLacks piperidine moiety; similar antioxidant propertiesNeuroprotective effects
6-HydroxyflavoneDifferent substitution patternStrong anti-inflammatory activity

This table illustrates how structural variations can influence biological activities, indicating that the unique substituents of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one may confer distinct advantages over other flavonoids.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of flavonoids similar to 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one:

  • Synthesis and Characterization : A study synthesized various chromenone derivatives, analyzing their structural properties using NMR and mass spectrometry. The results indicated that modifications at specific positions could significantly alter biological activity .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that certain derivatives exhibited higher antioxidant capacities compared to traditional antioxidants like vitamin C . This suggests potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial Efficacy : A comparative study found that certain flavonoid derivatives showed promising results against drug-resistant strains of bacteria, highlighting the need for further exploration into their therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly:

  • Anti-inflammatory properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Anticancer activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

The compound interacts with specific molecular targets, leading to various biological effects:

  • Enzyme inhibition : It may inhibit certain enzymes involved in disease processes, which can be beneficial in drug development.
  • Receptor binding : Investigations into its binding affinity to various receptors have shown promise in modulating biological responses.

Chemical Synthesis

As a versatile building block, this compound can be utilized in the synthesis of more complex molecules. Its unique functional groups enable the creation of derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Case Study 1: Anticancer Properties

A study published in Pharmacological Reports investigated the anticancer effects of related chromenone derivatives. The results indicated that compounds with similar structures showed significant cytotoxicity against breast cancer cells, suggesting that 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one could have similar effects due to its structural analogies .

Case Study 2: Anti-inflammatory Effects

Research conducted on chromenone derivatives demonstrated their ability to reduce inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, indicating that this compound could be further investigated for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Chromen-4-one derivatives exhibit diverse bioactivities depending on substitution patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Key Structural Differences Potential Implications Reference(s)
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one 7-OH, 3-(3-MeO-PhO), 2-Me, 8-(4-Me-piperidinyl-Me) Reference compound Balanced lipophilicity and hydrogen-bonding capacity
7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one 7-OH, 2-Me, 3-Ph, 8-(2-Me-piperidinyl-Me) - 3-Phenyl vs. 3-(3-MeO-PhO)
- 2-Me-piperidinyl vs. 4-Me-piperidinyl
Reduced steric hindrance at position 3; altered piperidine conformation
3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 3-(2-Cl-Ph), 8-(4-Me-piperidinyl-Me), 2-CF₃ - 2-CF₃ group enhances electronegativity
- 3-(2-Cl-Ph) introduces halogenated aryl
Increased metabolic stability; potential for enhanced target selectivity
7-Methoxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OMe, 8-Me, 3-pyrazol-4-yl, 2-CF₃ - Pyrazole ring at position 3
- Methoxy at position 7
Enhanced π-π stacking interactions; altered solubility
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one 7-OMe, 3-Ph, 4-piperazinyl-propoxy, 2-OH-benzyl - Piperazine-propoxy chain at position 4
- 2-Oxo chromenone (vs. 4-one)
Flexible side chain may improve membrane permeability

Physicochemical Properties

  • Solubility: Piperidinyl-methyl groups () improve aqueous solubility versus non-polar derivatives like those in .

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